8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
8-Methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which are known for their diverse pharmacological activities. This compound, in particular, has been studied for its structural and chemical properties, contributing to the understanding of chromene derivatives in scientific research.
Synthesis Analysis
The synthesis of chromene derivatives, including 8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, often involves multistep reactions. A rapid synthesis method for chromene-3-carboxylic acid, an important intermediate, has been established through vilsmeier reaction and oxidation processes. This method provides a foundation for synthesizing various chromene derivatives (Zhu et al., 2014).
Molecular Structure Analysis
Studies on the molecular structure of chromene derivatives reveal important conformational details. For instance, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides show that these molecules are essentially planar and exhibit anti conformations regarding the C—N rotamer of the amide (Gomes et al., 2015). Such studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions that highlight their reactivity and potential applications. The synthesis and reactions of chromene-3-carboxylic acid derivatives are explored to understand their chemical behavior and potential in forming bioactive molecules (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of chromene derivatives, including their solubility, melting points, and crystalline structure, are essential for their application in different fields. The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, for instance, provides insights into its physical characteristics and stability (Li et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemicals, is vital for the practical application of chromene derivatives. The study on the synthesis and properties of specific chromene compounds sheds light on their chemical behavior, contributing to their potential use in various applications (Barili et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the bioactivity of various kinase enzymes . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism.
Mode of Action
It’s suggested that it may interact with its targets (potentially kinase enzymes) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these enzymes.
Result of Action
One study found that a similar compound had a noticeable in vitro vegfr-2 inhibitory effect, leading to a significant rise in the caspase-3 level and an 87% reduction in tnf- α . These changes suggest potential anti-inflammatory and apoptosis-inducing effects.
properties
IUPAC Name |
8-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-8-6-12(7-9-13)19-17(20)14-10-11-4-3-5-15(23-2)16(11)24-18(14)21/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENBEKIXFZFSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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